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molecular formula C14H8N2O4 B3056140 1-Amino-5-nitroanthraquinone CAS No. 6937-75-3

1-Amino-5-nitroanthraquinone

Cat. No. B3056140
M. Wt: 268.22 g/mol
InChI Key: PHZPGLMKVOOUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04076736

Procedure details

17.5 liters (STP)/hour of ammonia are passed, under normal pressure, for 40 minutes into a solution of 60 g of 1,5-dinitro-anthraquinone (97% pure) and 5 g of ammonium bromide in 450 g of diethylene glycol, at 220° C, while stirring vigorously. After cooling, the product is filtered off and washed with water. After drying, 46.5 g of 80.5% pure 1-amino-5-nitroanthraquinone (71.5% of theory) are obtained. The product contains 19.0% (19.0% of theory) of 1,5-diaminoanthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N.[N+:2]([C:5]1[C:18]2[C:17](=[O:19])[C:16]3[C:11](=[C:12]([N+:20]([O-])=O)[CH:13]=[CH:14][CH:15]=3)[C:10](=[O:23])[C:9]=2[CH:8]=[CH:7][CH:6]=1)([O-:4])=[O:3].[Br-].[NH4+]>C(O)COCCO>[NH2:20][C:12]1[C:11]2[C:10](=[O:23])[C:9]3[C:18](=[C:5]([N+:2]([O-:4])=[O:3])[CH:6]=[CH:7][CH:8]=3)[C:17](=[O:19])[C:16]=2[CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
60 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
Name
Quantity
5 g
Type
reactant
Smiles
[Br-].[NH4+]
Name
Quantity
450 g
Type
solvent
Smiles
C(COCCO)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 46.5 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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